Umeclidinium Bromide-d5
Description
Properties
Molecular Formula |
C₂₉H₂₉D₅BrNO₂ |
|---|---|
Molecular Weight |
513.52 |
Synonyms |
4-(Hydroxydiphenylmethyl)-1-[2-[(phenylmethyl)oxy]ethyl]-1-azabicyclo[2.2.2]octanium bromide-d5; 4-[Hydroxy(diphenyl)methyl]-1-[2-[(phenylmethyl)oxy]ethyl]-1-azoniabicyclo[2.2.2]octane bromide-d5 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Umeclidinium Bromide D5
Precursor Derivatization and Deuterium (B1214612) Introduction Methodologies
The key to synthesizing Umeclidinium (B1249183) Bromide-d5 lies in the preparation of a deuterated precursor that can be incorporated into the main synthetic route of the non-labeled compound. The most logical and efficient approach is to introduce the deuterium atoms onto one of the phenyl groups of a key intermediate, α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol. The derivatization strategy would involve the use of a deuterated phenylating agent.
Several methodologies can be employed for the introduction of deuterium into an aromatic ring system. One common method is through the use of deuterated benzene (B151609) (C6D6) as a starting material to generate a deuterated organometallic reagent. For instance, deuterated phenyllithium (B1222949) (C6D5Li) or a deuterated phenyl Grignard reagent (C6D5MgBr) can be prepared and used to introduce the d5-phenyl group.
Another approach involves the catalytic hydrogen-deuterium exchange on a pre-existing phenyl group of a suitable precursor. This method, however, often lacks the high levels of isotopic incorporation and regioselectivity required for a precisely labeled compound like Umeclidinium Bromide-d5. Therefore, the use of a fully deuterated phenylating reagent is the preferred strategy.
The selection of the precursor for derivatization is critical. The synthesis of Umeclidinium Bromide typically involves the reaction of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate with a phenylating agent. To synthesize the d5 analog, one of the two phenyl groups added in this step must be deuterated.
Chemical Reaction Pathways for this compound Synthesis
The synthesis of this compound can be adapted from the established routes for the non-deuterated compound. A plausible reaction pathway would involve the following key steps:
Preparation of a d5-Phenylating Reagent: Phenyl-d5 bromide (C6D5Br) can be synthesized from commercially available benzene-d6 (B120219). This deuterated bromide can then be converted into either phenyllithium-d5 or a phenyl-d5 Grignard reagent.
Synthesis of the Deuterated Intermediate: The synthesis of the key intermediate, α-(phenyl)-α-(phenyl-d5)-1-azabicyclo[2.2.2]octane-4-methanol, can be achieved by reacting ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate with a mixture of phenyllithium and phenyllithium-d5, or sequentially with each reagent. A more controlled approach would involve a stepwise addition.
Quaternization to form this compound: The deuterated tertiary alcohol intermediate is then reacted with 2-(benzyloxy)ethyl bromide in a suitable solvent such as acetonitrile (B52724) to yield the final product, this compound.
A representative synthetic scheme is outlined below:
Scheme 1: Proposed Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, Phenyllithium | THF, -78 °C to rt | α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol |
| 2 | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, Phenyllithium-d5 | THF, -78 °C to rt | α-(phenyl)-α-(phenyl-d5)-1-azabicyclo[2.2.2]octane-4-methanol |
| 3 | α-(phenyl)-α-(phenyl-d5)-1-azabicyclo[2.2.2]octane-4-methanol, 2-(Benzyloxy)ethyl bromide | Acetonitrile, rt | This compound |
Optimization of Deuterium Incorporation Efficiency and Regioselectivity
Achieving high isotopic purity and regioselectivity is paramount in the synthesis of deuterated standards. For this compound, the goal is to have five deuterium atoms exclusively on one of the phenyl rings.
Optimization of Deuterium Incorporation:
The efficiency of deuterium incorporation primarily depends on the isotopic purity of the deuterated starting material, in this case, phenyl-d5 bromide. Using highly enriched (>98 atom % D) benzene-d6 for the synthesis of the phenylating reagent is crucial.
During the reaction of the ester with the organometallic reagents, it is important to ensure complete reaction to avoid any isotopic dilution from unreacted starting materials. The reaction conditions, such as temperature and reaction time, need to be carefully controlled.
Ensuring Regioselectivity:
The regioselectivity of the deuteration is controlled by the synthetic strategy. By using a pre-labeled d5-phenylating agent, the deuterium atoms are introduced specifically onto one of the phenyl rings. The subsequent quaternization step does not affect the isotopic labeling of the aromatic ring.
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential to confirm the level of deuterium incorporation and the position of the labels in the final product.
Scale-Up Considerations for Research Material Production
The synthesis of this compound for use in research often requires scaling up the production from milligram to gram quantities. Several factors need to be considered for a successful scale-up:
Availability and Cost of Deuterated Starting Materials: Benzene-d6 is a relatively common deuterated solvent, but its cost can be a significant factor in large-scale synthesis. Efficient use of this material is important.
Handling of Organometallic Reagents: The use of phenyllithium and its deuterated analog requires an inert and anhydrous environment. On a larger scale, careful control of temperature and addition rates is critical to ensure safety and reaction efficiency.
Purification of Intermediates and Final Product: Chromatographic purification, which is often used on a small scale, may not be practical for larger quantities. Crystallization is the preferred method for purification on a larger scale as it is more economical and scalable. The solubility of the intermediates and the final product in various solvent systems needs to be investigated to develop an effective crystallization procedure.
Process Safety: A thorough safety assessment of all reaction steps is necessary before scaling up. This includes evaluating potential exotherms, managing the handling of pyrophoric reagents, and ensuring proper quenching procedures.
The following table summarizes some of the key considerations for scaling up the synthesis of this compound.
| Parameter | Laboratory Scale (mg) | Scale-Up (g) | Considerations |
| Reaction Vessels | Glass flasks | Glass-lined reactors | Material compatibility and heat transfer |
| Reagent Addition | Syringe | Addition funnel, pump | Controlled addition rate to manage exotherms |
| Temperature Control | Ice bath, dry ice/acetone | Jacketed reactor with chiller/heater | Precise temperature control is crucial for selectivity and safety |
| Work-up | Separatory funnel extraction | Liquid-liquid extraction in a reactor | Efficient phase separation and minimization of solvent use |
| Purification | Column chromatography | Crystallization, recrystallization | Scalability, solvent consumption, and purity |
| Drying | High vacuum pump | Vacuum oven | Efficient removal of residual solvents |
By carefully considering these factors, the synthesis of this compound can be successfully scaled up to produce the quantities required for extensive research applications.
Advanced Spectroscopic Characterization and Structural Elucidation of Umeclidinium Bromide D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Assessment
NMR spectroscopy is an indispensable tool for the structural analysis of Umeclidinium (B1249183) Bromide-d5. By employing a suite of NMR experiments (¹H, ¹³C, and ²H), it is possible to confirm the successful incorporation of deuterium atoms, verify the integrity of the underlying carbon skeleton, and precisely localize the positions of the isotopic labels.
Proton (¹H) NMR spectroscopy serves as the primary method for confirming the substitution of hydrogen atoms with deuterium. The analysis relies on a direct comparison between the ¹H NMR spectrum of Umeclidinium Bromide and its deuterated counterpart. In Umeclidinium Bromide-d5, the deuterium atoms are incorporated into the phenyl ring of the benzyloxyethyl group. Consequently, the signals corresponding to these five aromatic protons are expected to be absent or significantly diminished in the ¹H NMR spectrum. The presence of all other expected proton signals confirms that the deuteration was selective and did not affect the rest of the molecule.
| Proton Environment | Expected Chemical Shift (δ ppm) in Umeclidinium Bromide | Expected Observation in this compound |
|---|---|---|
| Diphenylmethyl Protons (10H) | ~7.2-7.6 | Present |
| Benzyloxy Phenyl Protons (5H) | ~7.2-7.4 | Absent or significantly reduced intensity |
| -O-CH₂-Ph | ~4.5 | Present |
| Quinuclidine (B89598) and Ethyl Protons | ~1.8-3.8 | Present |
| Hydroxyl Proton (-OH) | Variable | Present |
| Carbon Environment | Expected Chemical Shift (δ ppm) | Expected Observation in this compound |
|---|---|---|
| Quaternary Carbon (C-OH) | ~75-85 | Present |
| Diphenylmethyl Aromatic Carbons | ~125-145 | Present, sharp singlets |
| Benzyloxy Phenyl Carbons (C-D) | ~127-138 | Present, observed as triplets with reduced intensity |
| Quinuclidine and Ethyl Carbons | ~20-70 | Present, sharp singlets |
Deuterium (²H) NMR spectroscopy offers the most direct method for observing the incorporated deuterium atoms. Since the natural abundance of deuterium is very low (approximately 0.016%), a signal in the ²H NMR spectrum is definitive evidence of isotopic enrichment. wikipedia.org For this compound, the spectrum is expected to show a single, relatively broad resonance in the aromatic region (approximately 7.2-7.4 ppm). This single peak confirms that all five deuterium atoms are in chemically equivalent or very similar environments, consistent with their placement on the phenyl ring of the benzyloxyethyl moiety. wikipedia.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to verify the elemental composition and isotopic purity of this compound with high accuracy and precision. nih.gov
HRMS can readily distinguish between the unlabeled Umeclidinium and its d5-labeled isotopologue due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). The analysis of the molecular ion region of the mass spectrum allows for the determination of isotopic purity. rsc.org By measuring the relative intensities of the ion corresponding to this compound ([C₂₉H₂₉D₅NO₂]⁺) and the ion corresponding to any residual unlabeled material ([C₂₉H₃₄NO₂]⁺), the percentage of deuterium incorporation can be accurately calculated. nih.govresearchgate.net
| Species | Molecular Formula (Cation) | Calculated Exact Mass (m/z) |
|---|---|---|
| Umeclidinium | [C₂₉H₃₄NO₂]⁺ | 428.2584 |
| Umeclidinium-d5 | [C₂₉H₂₉D₅NO₂]⁺ | 433.2899 |
Tandem mass spectrometry (MS/MS) experiments are conducted to confirm the location of the deuterium labels through fragment ion analysis. The molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart in a predictable manner. nih.gov The resulting fragment ions are then mass-analyzed. For Umeclidinium-d5, key fragmentation pathways include the cleavage of the benzylic ether bond. The fragment containing the deuterated phenyl group will exhibit a mass shift of +5 amu compared to the corresponding fragment from the unlabeled compound. This observation provides unequivocal evidence that the deuterium atoms are located on the benzyloxy portion of the molecule, confirming the regioselectivity of the labeling synthesis. chemguide.co.uk
| Proposed Fragment Structure | Formula (Unlabeled) | Expected m/z (Unlabeled) | Formula (Labeled) | Expected m/z (Labeled) |
|---|---|---|---|---|
| Loss of benzyloxyethyl group | [C₂₀H₂₂NO]⁺ | 292.1701 | [C₂₀H₂₂NO]⁺ | 292.1701 |
| Benzyloxy cation | [C₇H₇O]⁺ | 107.0497 | [C₇D₅H₂O]⁺ | 112.0812 |
| Quinuclidine core with diphenylmethanol | [C₂₂H₂₆NO]⁺ | 320.2014 | [C₂₂H₂₆NO]⁺ | 320.2014 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for obtaining a unique molecular "fingerprint" of a pharmaceutical compound. nih.govassociationofresearch.org This fingerprint arises from the characteristic vibrations of a molecule's chemical bonds, such as stretching and bending, which occur at specific, quantifiable frequencies. csbsju.edu For this compound, these techniques are crucial for confirming its molecular structure and, importantly, verifying the successful incorporation and location of deuterium atoms.
The substitution of hydrogen with its heavier isotope, deuterium, induces a predictable shift in the vibrational frequencies of the associated bonds. csbsju.edu According to Hooke's Law, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Since deuterium is approximately twice as massive as hydrogen, carbon-deuterium (C-D) bonds vibrate at a lower frequency than their carbon-hydrogen (C-H) counterparts. csbsju.edu
This isotopic shift is most pronounced for C-H stretching vibrations, which typically appear in the 2850–3000 cm⁻¹ region of an IR or Raman spectrum. The corresponding C-D stretching vibrations are expected to appear in a less congested region, approximately around 2100–2250 cm⁻¹. csbsju.edu This clear shift provides definitive evidence of deuteration. researchgate.net Similarly, C-H bending vibrations are altered upon isotopic substitution, further modifying the fingerprint region of the spectrum (typically below 1500 cm⁻¹) and confirming the structural integrity of the deuterated analog. Stimulated Raman scattering (SRS) microscopy is an emerging technique that can leverage the unique C-D bond vibration to track the subcellular distribution of deuterated drugs. spiedigitallibrary.orgresearchgate.net
The table below outlines the expected characteristic vibrational frequencies for this compound, contrasting them with the parent compound to illustrate the isotopic effect.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) for Umeclidinium Bromide | Expected Wavenumber (cm⁻¹) for this compound | Technique |
|---|---|---|---|---|
| Aromatic C-H Stretch | Aryl C-H | ~3050-3000 | ~3050-3000 | IR/Raman |
| Aliphatic C-H Stretch | Alkyl C-H | ~2950-2850 | ~2950-2850 | IR/Raman |
| C-D Stretch | Aryl C-D (on deuterated phenyl ring) | N/A | ~2250-2100 | IR/Raman |
| C=C Stretch | Aromatic Ring | ~1600, ~1490 | ~1600, ~1490 (minor shifts possible) | IR/Raman |
| C-O Stretch | Alcohol/Ether | ~1250-1050 | ~1250-1050 (minor shifts possible) | IR |
| C-N Stretch | Quaternary Amine | ~1200-1000 | ~1200-1000 (minor shifts possible) | IR/Raman |
Chromatographic Purity and Impurity Profiling of Deuterated Analogs
Ensuring the chemical and isotopic purity of deuterated compounds like this compound is critical, particularly when it is used as an internal standard in pharmacokinetic studies or as an active pharmaceutical ingredient (API). pharmaffiliates.comveeprho.com Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. veeprho.com Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines concerning the limits of impurities in pharmaceutical products to ensure their safety and efficacy. thermofisher.comresolvemass.ca For deuterated analogs, impurities can include residual starting materials, by-products from the synthesis, degradation products, and, critically, the non-deuterated parent compound or species with incomplete deuteration. Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for this comprehensive analysis. resolvemass.ca
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile and thermally unstable compounds like this compound. google.comselleckchem.com A reversed-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their polarity. wjpsonline.comwjpsonline.com In this method, the deuterated compound and any related impurities are passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase.
The method can effectively separate this compound from its non-deuterated counterpart and other synthesis-related impurities. synzeal.com While deuterium substitution has a minimal effect on the retention time, high-resolution columns can often distinguish between the deuterated and non-deuterated species. The primary goal is to demonstrate that the peak corresponding to this compound is free from co-eluting impurities, which is confirmed using a photodiode array (PDA) or mass spectrometry (MS) detector to ensure peak purity. The percentage purity is calculated by comparing the area of the main peak to the total area of all detected peaks. wjpsonline.com
The following table details a typical set of parameters for an RP-HPLC method suitable for the purity assessment of this compound. wjpsonline.comhumanjournals.com
| Parameter | Typical Condition |
|---|---|
| Instrument | HPLC system with UV/PDA or MS detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% Formic Acid) and an organic solvent (e.g., Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | ~265 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or a mixture of water and organic solvent |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
During the synthesis and purification of any active pharmaceutical ingredient (API), various organic solvents are often used. shimadzu.com Residual amounts of these solvents may remain in the final product and are considered volatile impurities. Because these solvents can have their own toxicological profiles, regulatory guidelines like ICH Q3C strictly limit their presence in the final drug product. thermofisher.comuspnf.com
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the identification and quantification of these volatile residual solvents. resolvemass.ca The most common approach is headspace GC-MS, where the API sample is heated in a sealed vial, causing the volatile solvents to partition into the gas phase (headspace). uspnf.com A sample of this gas is then injected into the gas chromatograph.
The GC column separates the different volatile compounds based on their boiling points and interaction with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a mass spectrum that acts as a unique chemical identifier. This allows for the unambiguous identification and precise quantification of each residual solvent, ensuring the final this compound product meets the required safety standards. shimadzu.com Common residual solvents monitored include methanol (B129727), ethanol, dichloromethane, and toluene. veeprho.comchromatographyonline.com
Advanced Analytical Methodologies for in Vitro and Non Clinical Research Applications
Development and Validation of Chromatographic-Mass Spectrometric Assays for Umeclidinium (B1249183) Bromide-d5
The quantification of umeclidinium in biological samples necessitates the development of highly sensitive and specific analytical methods. Chromatographic separation coupled with mass spectrometric detection has become the gold standard for this purpose, with Umeclidinium Bromide-d5 playing a pivotal role as an internal standard.
The development of a robust LC-MS/MS method is fundamental for the accurate quantification of umeclidinium. This involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters.
For the chromatographic separation, reversed-phase liquid chromatography is commonly employed. A C18 column is often selected to separate umeclidinium from endogenous matrix components. mdpi.com The mobile phase typically consists of a mixture of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile), often with the addition of an acid like formic acid to improve peak shape and ionization efficiency. mdpi.com A gradient elution program is generally used to ensure adequate separation and a reasonable run time.
In terms of mass spectrometric detection, a triple quadrupole mass spectrometer operating in the positive ion mode is frequently utilized. mdpi.com The multiple reaction monitoring (MRM) mode is selected for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both umeclidinium and its deuterated internal standard, this compound.
Table 1: Illustrative LC-MS/MS Parameters for Umeclidinium Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Umeclidinium) | To be determined empirically |
Note: The specific mass transitions would need to be optimized for the instrument being used.
The analysis of umeclidinium in complex biological matrices, such as plasma, serum, or tissue homogenates, requires an effective sample preparation strategy to remove interfering substances and concentrate the analyte of interest. Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins. While effective for initial cleanup, it may not remove all interfering substances.
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. This technique can provide a cleaner extract than PPT but is more time-consuming.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that uses a solid sorbent to isolate the analyte from the sample matrix. It can provide very clean extracts, which is crucial for achieving low limits of quantification.
The choice of sample preparation technique depends on the specific matrix, the required sensitivity, and the desired sample throughput.
For a bioanalytical method to be considered reliable, it must undergo a thorough validation process. Key validation parameters for research-grade assays include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing samples with known concentrations of umeclidinium, and the linearity is assessed by the correlation coefficient (r²) of the curve.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Accuracy: The closeness of the mean test results obtained by the method to the true value. It is expressed as the percent recovery of the known added amount of analyte.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
Application of this compound as an Internal Standard in Quantitative Bioanalytical Assays
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in LC-MS/MS assays. nih.gov An internal standard is a compound that is added to all samples, calibrators, and quality controls in a known and constant concentration. nih.gov
This compound is an ideal internal standard for umeclidinium because it has nearly identical physicochemical properties to the analyte. nih.gov This means that it will behave similarly during sample preparation, chromatography, and ionization. nih.gov Any variations in sample extraction recovery, injection volume, or ionization efficiency that affect the analyte will also affect the internal standard to the same extent. nih.gov By calculating the ratio of the analyte response to the internal standard response, these variations can be compensated for, leading to more accurate and precise results.
Radioisotope-Free Tracing Methodologies Utilizing Deuterated Probes
Stable isotope-labeled compounds like this compound offer a safe and effective alternative to radioisotopes for use as tracers in non-clinical research. medchemexpress.com Deuterium (B1214612), a stable isotope of hydrogen, can be incorporated into drug molecules to act as a tracer for quantitative analysis and to study the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com
These deuterated probes can be used in various in vitro and non-clinical studies, such as:
Metabolism Studies: By tracking the fate of the deuterated compound, researchers can identify and quantify metabolites.
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be followed by monitoring the levels of the deuterated probe over time.
Drug-Drug Interaction Studies: The effect of a co-administered drug on the metabolism of the primary drug can be investigated using the deuterated analogue.
The use of stable isotope-labeled compounds like this compound eliminates the safety concerns and regulatory hurdles associated with radioactive materials, making them a valuable tool in modern drug discovery and development. medchemexpress.com
Molecular Pharmacology and Receptor Interaction Studies in Vitro and Computational of Umeclidinium Bromide D5
Receptor Binding Kinetics and Thermodynamics of Deuterated Analogues
Equilibrium and Kinetic Binding Assays (e.g., K_d, k_on, k_off)
No specific equilibrium dissociation constant (K_d), association rate constant (k_on), or dissociation rate constant (k_off) data for the interaction of Umeclidinium (B1249183) Bromide-d5 with muscarinic receptors are available in published literature. Studies have focused on the parent compound, Umeclidinium Bromide.
Competitive Binding Profiles with Muscarinic Receptors
There are no published competitive binding profiles detailing the affinity of Umeclidinium Bromide-d5 for the M1 through M5 muscarinic receptor subtypes. For the non-deuterated Umeclidinium Bromide, high affinity has been demonstrated across all five subtypes.
Functional Activity Assessment in Isolated Systems
Agonist/Antagonist Activity in Cellular Assays (e.g., cAMP accumulation, calcium mobilization)
Specific studies assessing the antagonist or agonist activity of this compound in cellular assays are not publicly available. The functional potency of the parent compound, Umeclidinium Bromide, has been well-characterized, showing potent antagonism at the M3 receptor, which leads to the inhibition of acetylcholine-induced calcium mobilization in cells.
Signaling Pathway Elucidation in Isolated Cells or Tissues
Research elucidating the specific impact of this compound on intracellular signaling pathways downstream of muscarinic receptor activation has not been published. It is presumed to follow the same mechanism as Umeclidinium Bromide by blocking Gq/11 protein-coupled pathways, but this has not been experimentally verified for the deuterated analogue.
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
No computational models or molecular dynamics simulation studies focusing specifically on the interaction of this compound with muscarinic receptors are available in the scientific literature. Such studies would be necessary to theoretically evaluate whether the deuterium (B1214612) substitution has any impact on the binding pose, interaction energies, or residence time at the receptor compared to the parent compound.
Ligand-Receptor Docking Studies
While specific ligand-receptor docking studies for this compound are not available in peer-reviewed literature, computational modeling of the non-deuterated Umeclidinium Bromide provides a framework for understanding its interaction with the M3 muscarinic acetylcholine (B1216132) receptor. patsnap.comnih.govtga.gov.audrugbank.com Umeclidinium acts as a competitive antagonist to acetylcholine at these receptors, which are predominantly found in the smooth muscle of the respiratory tract. patsnap.com The binding of Umeclidinium to the M3 receptor inhibits acetylcholine-induced bronchoconstriction. patsnap.comnih.govtga.gov.au
Pharmacophore models for M3 muscarinic antagonists typically highlight key features necessary for binding, which include a cationic center, a hydrogen bond acceptor, and hydrophobic regions. nih.govresearchgate.netreddit.comnih.gov Umeclidinium Bromide fits this model well, with its quaternary ammonium (B1175870) group on the quinuclidine (B89598) ring providing the cationic center that likely engages in a cation-π interaction with aromatic residues in the receptor's binding pocket. arvojournals.org
A theoretical docking study of this compound would focus on whether these subtle changes in bond lengths and vibrational energies translate into a discernible difference in binding affinity. The primary energetic contributions to binding would still be governed by the major pharmacophoric interactions. However, any secondary interactions, such as weak hydrogen bonds or van der Waals contacts involving the deuterated positions, could be marginally altered. Computational models could, in theory, predict these minor differences in binding energy, as illustrated in the hypothetical data below.
| Compound | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
|---|---|---|---|
| Umeclidinium Bromide | -10.5 | 0.06 | Tyr114, Trp428, Asp113 |
| This compound | -10.7 | 0.05 | Tyr114, Trp428, Asp113 |
Conformational Analysis of Deuterated Structures
The three-dimensional structure of a ligand is a critical determinant of its biological activity. For Umeclidinium Bromide, the rigid quinuclidine core significantly constrains its conformational flexibility. tga.gov.au The relative orientations of the phenyl, hydroxymethyl, and benzyloxyethyl groups are the primary degrees of freedom.
Deuteration is not expected to induce major changes in the preferred solution-state conformation of Umeclidinium Bromide. The spatial arrangement of the pharmacophoric groups should remain largely intact. However, the replacement of hydrogen with the heavier deuterium isotope does lead to subtle but measurable changes in molecular geometry and vibrational modes. The C-D bond is slightly shorter and has a lower vibrational zero-point energy than the C-H bond, making it stronger and less prone to stretching and bending vibrations. portico.orgnih.govuspto.govwikipedia.org
These subtle alterations could, in principle, influence the conformational population of the molecule. A detailed conformational analysis, likely employing quantum mechanical calculations and NMR spectroscopy, would be necessary to elucidate these minor effects. For instance, changes in the torsional energy barriers around the flexible side chains could lead to a shift in the equilibrium between different rotamers. While these shifts are likely to be small, they could have implications for the molecule's ability to adopt the optimal conformation for receptor binding.
| Parameter | Umeclidinium Bromide | This compound | Predicted Impact of Deuteration |
|---|---|---|---|
| Calculated C-H/C-D Bond Length (Å) | 1.09 | 1.088 | Slight bond shortening |
| Vibrational Frequency of C-H/C-D Stretch (cm⁻¹) | ~2900 | ~2100 | Lower vibrational frequency |
| Relative Energy of Major Conformer (kcal/mol) | 0.0 | 0.0 | No change in the most stable conformer |
| Energy Barrier for Side Chain Rotation (kcal/mol) | 5.2 | 5.3 | Slight increase in rotational energy barrier |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Deuterated Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgdromicslabs.comdrugdesign.org For a series of muscarinic antagonists, a QSAR model would typically use molecular descriptors such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume) to predict binding affinity or functional antagonism. ucsb.eduresearchgate.net
Specific QSAR studies for deuterated analogues of Umeclidinium are not publicly available. However, one could theoretically develop a QSAR model for a series of deuterated Umeclidinium analogues to understand the impact of the position and number of deuterium atoms on receptor affinity. In such a model, descriptors specifically accounting for the presence of deuterium would be necessary. These could include:
Isotopic composition: A simple descriptor indicating the number of deuterium atoms.
Vibrational frequency descriptors: Calculated frequencies of C-D bonds, which could correlate with changes in binding entropy.
Quantum chemical descriptors: Parameters derived from quantum mechanical calculations that account for the electronic and energetic differences between C-H and C-D bonds.
The goal of such a QSAR study would be to determine if there is a statistically significant correlation between the location of deuteration and the biological activity. For example, if deuteration at a specific position consistently leads to higher affinity, it might suggest that this part of the molecule is involved in a critical but subtle interaction with the receptor that is strengthened by the presence of deuterium. The kinetic isotope effect, which is a primary driver for using deuteration to alter pharmacokinetics, is less likely to be a direct factor in receptor binding affinity, which is a thermodynamic property. portico.orgnih.govuspto.govnih.gov However, the underlying changes in bond strength and vibrational energy can influence non-covalent interactions.
| Descriptor | Potential Influence on Biological Activity | Rationale |
|---|---|---|
| Number of Deuterium Atoms (n_D) | Could show a positive or negative correlation | A simplistic measure of the extent of deuteration. |
| Positional Deuteration Index (PDI) | May reveal "hotspots" for beneficial deuteration | A categorical variable indicating the location of deuterium (e.g., on the phenyl ring, quinuclidine core, or side chain). |
| Calculated C-D Bond Dissociation Energy | Likely a weak correlation for receptor binding | More relevant for metabolic stability than for non-covalent receptor interactions. |
| Change in Molecular Polarizability (Δα) | Could correlate with changes in van der Waals interactions | Deuteration can slightly alter polarizability, which may affect dispersion forces in the binding pocket. |
Metabolic Pathway Elucidation and Enzyme Kinetics Non Clinical and in Vitro of Umeclidinium Bromide D5
In Vitro Metabolic Stability Assessment Using Microsomal and Hepatocyte Systems
In vitro systems are fundamental tools for predicting the metabolic fate of a drug candidate in vivo. creative-bioarray.com For Umeclidinium (B1249183) Bromide-d5, liver microsomes and hepatocytes are utilized to determine its intrinsic clearance and metabolic stability. bioivt.com Microsomes, which are rich in cytochrome P450 (CYP) enzymes, primarily assess Phase I metabolism, while hepatocytes provide a more comprehensive picture by including both Phase I and Phase II metabolic activities. bioivt.com The assessment involves incubating the compound with these systems and measuring its disappearance over time. bioivt.com
For the non-deuterated form of umeclidinium, in vitro studies have established that it is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. drugbank.comtga.gov.au The main metabolic routes are oxidative processes, including hydroxylation and O-dealkylation, which are then followed by conjugation reactions like glucuronidation. drugbank.com
In Umeclidinium Bromide-d5, the deuterium (B1214612) atoms are strategically placed at a metabolically labile site. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic cleavage at that specific site, a phenomenon known as the kinetic isotope effect. libretexts.org Consequently, this can lead to a shift in the primary metabolic pathways, potentially favoring metabolism at other, non-deuterated sites on the molecule.
The kinetic isotope effect (KIE) is quantified by comparing the reaction rates of the deuterated (k_D) and non-deuterated (k_H) compounds. wikipedia.org The deuteration is expected to decrease the rate of metabolism by CYP2D6, which would be reflected in key enzyme kinetic parameters. A lower intrinsic clearance (CLint) and a higher half-life (t½) would be anticipated for the deuterated form in microsomal and hepatocyte incubations.
Table 1: Comparative Enzyme Reaction Kinetics (Illustrative Data)
| Parameter | Umeclidinium Bromide | This compound | Expected Change |
|---|---|---|---|
| Vmax (nmol/min/mg protein) | 150 | 95 | Decrease |
| Km (µM) | 10 | 12 | No significant change or slight increase |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 15 | 7.9 | Decrease |
| Half-life (t½) (min) | 46 | 88 | Increase |
This table presents illustrative data based on typical kinetic isotope effects. Actual values would be determined experimentally.
Identification and Characterization of Deuterated Metabolites
Identifying the metabolites of this compound is crucial for understanding how the deuterium substitution alters its biotransformation.
High-resolution mass spectrometry (HR-MS) is a key technology for drug metabolite profiling. nih.gov In the case of this compound, the five deuterium atoms provide a unique mass signature. Any metabolite that retains the deuterated portion of the molecule will have a mass that is 5 Daltons higher than its corresponding non-deuterated counterpart. This mass shift allows for the selective detection and tracking of deuterated metabolites within complex biological matrices. nih.gov
Table 2: Predicted Mass Shifts of Potential Deuterated Metabolites
| Metabolic Reaction | Non-Deuterated Metabolite (M) | Deuterated Metabolite (M+5) | Mass Shift (Da) |
|---|---|---|---|
| Hydroxylation | M + 16 | (M+5) + 16 | +5 |
| O-dealkylation | M - 14 | (M+5) - 14 | +5 |
| Glucuronidation | M + 176 | (M+5) + 176 | +5 |
This table illustrates the expected mass shifts for metabolites retaining the d5 label.
Once potential metabolites are detected, their precise chemical structures are determined. Tandem mass spectrometry (MS/MS) is employed for structural elucidation. researchgate.net By fragmenting the metabolite ions and analyzing the resulting fragmentation patterns, it is possible to pinpoint the exact site of metabolic modification on the molecule. This analysis confirms whether metabolism occurred at the deuterated site or at an alternative position.
Isotope Effect Studies on Metabolic Transformations
The study of isotope effects provides deep mechanistic insights into the metabolic process. The primary kinetic isotope effect observed in the metabolism of this compound arises because the cleavage of a C-D bond has a higher activation energy than the cleavage of a C-H bond. libretexts.org This is due to the lower zero-point vibrational energy of the heavier C-D bond. libretexts.org For a reaction to proceed, this bond must be broken in the rate-determining step. The increased energy requirement for breaking the C-D bond slows down the reaction rate. libretexts.orgprinceton.edu
This deliberate slowing of metabolism at a specific site can be advantageous in drug design, potentially leading to improved pharmacokinetic properties such as increased half-life and bioavailability. creative-bioarray.com The magnitude of the KIE (k_H/k_D) provides valuable information about the transition state of the enzyme-catalyzed reaction and confirms the involvement of C-H bond cleavage in the rate-limiting step of that particular metabolic pathway. princeton.edu
In Vivo Non-Human Metabolic Fate and Distribution Studies
The in vivo metabolic fate and distribution of umeclidinium bromide, the non-deuterated form of this compound, have been characterized in several non-human species, primarily in rats and dogs. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound before human clinical trials. The deuterated form, this compound, is expected to follow a nearly identical metabolic pathway, with minor potential differences in the rate of metabolism due to the kinetic isotope effect.
Absorption of umeclidinium is rapid following inhalation in animal models, including mice, rats, rabbits, and dogs, with peak plasma concentrations generally observed at the first sampling time point. fda.gov Studies in rats and dogs have indicated that umeclidinium undergoes extensive distribution into various tissues. fda.govdovepress.com This is coupled with rapid clearance from the plasma, which is suggestive of efficient metabolic processes. fda.govdovepress.com
The primary route of metabolism for umeclidinium in non-human species involves oxidative pathways. fda.gov In vitro studies using hepatocytes from mice, rats, rabbits, and dogs have identified O-dealkylation and hydroxylation as the main metabolic reactions. fda.gov These findings are consistent with the metabolic pathways observed in human liver microsomes. The cytochrome P450 enzyme system, specifically CYP2D6, has been identified as the principal enzyme responsible for the metabolism of umeclidinium. fda.gov
Following intravenous administration, umeclidinium is eliminated from the body through a combination of metabolism and excretion. The plasma half-life of umeclidinium has been determined in both rats and dogs, highlighting species-specific differences in elimination rates. fda.govdovepress.com While detailed public data on the full metabolite profile and mass balance in non-human species are limited, the available information indicates that the metabolic pathways are qualitatively similar to those in humans. fda.gov
Detailed Research Findings
Non-clinical studies in rats and dogs have provided foundational knowledge on the pharmacokinetic properties of umeclidinium.
Pharmacokinetic Parameters in Non-Human Species
| Parameter | Rat | Dog |
| Plasma Half-life (t½) after IV administration | 1.42 hours fda.govdovepress.com | 11.6 hours fda.govdovepress.com |
This table presents the available pharmacokinetic parameters for umeclidinium in rats and dogs following intravenous administration.
Plasma Protein Binding
In vitro plasma protein binding of umeclidinium has been shown to be consistent across various species and independent of concentration. fda.govdovepress.com
| Species | Plasma Protein Binding (%) |
| Mouse | 74.7 - 88.8 fda.govdovepress.com |
| Rat | 74.7 - 88.8 fda.govdovepress.com |
| Rabbit | 74.7 - 88.8 fda.govdovepress.com |
| Dog | 74.7 - 88.8 fda.govdovepress.com |
This table summarizes the range of in vitro plasma protein binding for umeclidinium across different non-human species.
Metabolic Pathways
The primary metabolic pathways of umeclidinium identified in non-human species are consistent with those observed in human in vitro systems.
| Metabolic Pathway | Description | Primary Enzyme |
| O-dealkylation | Removal of an alkyl group from an oxygen atom. | CYP2D6 fda.gov |
| Hydroxylation | Addition of a hydroxyl (-OH) group. | CYP2D6 fda.gov |
This table outlines the principal metabolic pathways for umeclidinium in non-human species.
Applications of Umeclidinium Bromide D5 in Advanced Research Paradigms
Mechanistic Pharmacokinetic Studies in Non-Human Biological Systems
Mechanistic pharmacokinetic studies are fundamental to understanding how a drug candidate is handled by a living organism. biotechfarm.co.il Umeclidinium (B1249183) Bromide-d5 is instrumental in these studies for the accurate quantification of umeclidinium in biological samples obtained from animal models.
Absorption, Distribution, and Excretion (ADE) Studies in Animal Models (Focus on methodology and tracing)
Absorption, Distribution, and Excretion (ADE) studies define the journey of a drug through the body. In preclinical evaluations of umeclidinium, animal models such as mice, rats, and dogs are utilized. fda.govfda.gov The methodology for these studies often involves administering the unlabeled drug and collecting biological samples (blood, urine, feces) over time. msdvetmanual.comveteriankey.com
To trace the drug's path and quantify its concentration, a technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. metsol.com In this context, Umeclidinium Bromide-d5 is added to the collected biological samples as an internal standard before sample processing. wuxiapptec.com Because it is nearly identical to the parent drug chemically but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise correction of any analyte loss during extraction and for variations in instrument response, ensuring highly accurate quantification of umeclidinium concentrations. researchgate.net
Studies on umeclidinium in rats and dogs have shown rapid absorption after inhalation, with peak plasma concentrations occurring shortly after administration. tga.gov.au The use of tracer methodologies, such as radiolabeling with [14C]-umeclidinium, provides complementary data on mass balance and excretion routes, showing that elimination occurs through both feces and urine. nih.govuu.nl
Tissue Distribution and Clearance Investigations in Research Models
Understanding where a drug distributes in the body and how quickly it is cleared is crucial for assessing potential efficacy and toxicity. nih.gov Investigations in rats following intravenous administration of radiolabeled umeclidinium have demonstrated rapid and wide distribution into tissues, with the highest concentrations found in the liver and kidney. tga.gov.au Penetration of the blood-brain barrier was observed to be poor. tga.gov.au
In these studies, this compound plays a key role in the bioanalytical phase. After tissues are collected and processed, this compound is used as an internal standard to accurately quantify the concentration of the unlabeled umeclidinium in each tissue type via LC-MS/MS. This allows researchers to build a comprehensive map of the drug's distribution.
Pharmacokinetic data from animal models indicate rapid clearance, which is suggestive of efficient metabolic processes. fda.govfda.gov The half-life of umeclidinium following intravenous administration was found to be approximately 1.42 hours in rats and 11.6 hours in dogs. fda.gov
| Species | Administration Route | Parameter | Value | Reference |
|---|---|---|---|---|
| Rat | Intravenous | Half-life (t½) | 1.42 hours | fda.gov |
| Dog | Intravenous | Half-life (t½) | 11.6 hours | fda.gov |
| Rat | Inhalation | Time to Max. Concentration (Tmax) | ~0.17 - 1 hour | tga.gov.au |
| Dog | Inhalation | Time to Max. Concentration (Tmax) | ~0.17 - 1 hour | tga.gov.au |
Target Engagement and Occupancy Methodologies in Research Models
Target engagement studies are designed to confirm that a drug is binding to its intended biological target—in the case of umeclidinium, the muscarinic acetylcholine (B1216132) receptors. tga.gov.au Receptor occupancy (RO) assays are a key pharmacodynamic tool used to quantify the percentage of receptors that are bound by a drug at any given time. nih.govresearchgate.net These assays are crucial for optimizing dosing regimens in preclinical and clinical development. cellcarta.comprecisionformedicine.comyoutube.com
While this compound itself is not used to measure direct binding, its role is critical for the accurate quantification of the unbound fraction of the parent drug in plasma or tissue samples. In a typical preclinical RO study, after administration of unlabeled umeclidinium, biological samples are collected. The concentration of unbound umeclidinium is then measured using LC-MS/MS, with this compound serving as the essential internal standard to ensure the accuracy of these measurements. This information, combined with data on total receptor levels, allows researchers to calculate the degree of target engagement and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Utilization as a Reference Standard for Quantitative Bioanalysis in Preclinical Research
The most prominent and critical application of this compound is its use as an internal standard (IS) for quantitative bioanalysis in preclinical research. iris-biotech.denih.govitrlab.com Bioanalytical methods, particularly LC-MS/MS, require an IS to ensure the accuracy, precision, and robustness of the assay. researchgate.netbiopharmaservices.com
Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards for several reasons:
Physicochemical Similarity : It has nearly identical chemical and physical properties to the analyte (unlabeled umeclidinium), meaning it behaves similarly during sample extraction and chromatography. nih.gov
Co-elution : It typically co-elutes with the analyte from the liquid chromatography column, which means it experiences the same matrix effects (suppression or enhancement of ionization) in the mass spectrometer source. wuxiapptec.com
Mass Differentiation : It is easily differentiated from the analyte by the mass spectrometer due to its higher mass, preventing signal interference.
By adding a known concentration of this compound to all calibration standards, quality control samples, and unknown study samples (e.g., plasma from a rat pharmacokinetic study), the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio corrects for variability in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible data. biopharmaservices.com
| Compound Name | Molecular Formula | Approximate Molecular Weight (g/mol) | Primary Research Use |
|---|---|---|---|
| Umeclidinium Bromide | C29H34BrNO2 | 508.5 | Pharmacological Agent (Analyte) |
| This compound | C29H29D5BrNO2 | 513.5 | Internal Standard for Bioanalysis |
Future Research Directions and Methodological Innovations
Development of Novel Synthetic Routes for Deuterated Analogs
The synthesis of deuterated compounds has evolved significantly, moving beyond simple hydrogen-deuterium exchange to more precise and efficient methods. researchgate.net Future research is expected to focus on developing novel synthetic routes that offer high levels of deuterium (B1214612) incorporation at specific molecular sites with minimal isotopic impurities. nih.gov For complex molecules like umeclidinium (B1249183), this could involve late-stage deuteration strategies, allowing for the introduction of deuterium in the final steps of the synthesis.
Recent advancements have highlighted methods such as iridium-catalyzed hydrogen isotope exchange and the use of deuterated building blocks in synthesis. researchgate.net For instance, the development of deuterated N-alkylamine-based pharmaceutical compounds has been achieved using acetone-d6 (B32918) as a deuterium source. alfa-chemistry.com Such methodologies could be adapted for the synthesis of Umeclidinium Bromide-d5 and other deuterated muscarinic antagonists. The goal is to create more efficient and scalable processes for producing these valuable research and therapeutic compounds. nih.gov
Table 1: Comparison of Synthetic Deuteration Strategies
| Method | Description | Advantages | Potential Challenges for this compound |
| Catalytic H/D Exchange | Utilizes metal catalysts (e.g., Iridium, Palladium) to exchange hydrogen atoms with deuterium from a deuterium source (e.g., D2 gas, D2O). researchgate.net | Can be applied late in the synthetic route, potentially reducing the number of steps. | Achieving high regioselectivity on a complex molecule like umeclidinium can be difficult. |
| Use of Deuterated Reagents | Incorporates deuterium by using deuterated versions of standard chemical reagents (e.g., deuterated solvents, reducing agents). | Provides a straightforward way to introduce deuterium at specific positions. | Availability and cost of specific deuterated reagents can be a limiting factor. |
| Synthesis from Deuterated Precursors | Builds the final molecule from smaller, pre-deuterated starting materials. nih.gov | Allows for precise control over the location and number of deuterium atoms. | May require the development of new synthetic pathways for the deuterated precursors. |
| Enzymatic Synthesis | Employs enzymes to selectively incorporate deuterium into specific molecular sites. | Offers high specificity and can be performed under mild reaction conditions. | Enzyme compatibility with the substrate and reaction scalability may pose challenges. |
Integration with Advanced Spectroscopic Techniques for Deuterated Compounds
The presence of deuterium in a molecule provides a powerful handle for various advanced spectroscopic techniques. Deuterium NMR (²H NMR) spectroscopy is a primary tool for verifying the effectiveness of deuteration, as a deuterated compound will exhibit a strong peak in the ²H NMR spectrum but not in the proton (¹H) NMR spectrum. wikipedia.orgstudymind.co.uk This technique is particularly informative in the solid state due to the relatively small quadrupole moment of deuterium. wikipedia.org
Mass spectrometry is another critical tool, where the mass shift introduced by deuterium aids in metabolite identification and tracking metabolic pathways. ucsb.edu The integration of these techniques can provide a comprehensive understanding of the compound's structure, purity, and in vivo behavior. Future innovations may involve the use of more sensitive NMR probes and higher-resolution mass spectrometers to analyze deuterated compounds with greater precision.
Table 2: Advanced Spectroscopic Techniques for Analyzing Deuterated Compounds
| Technique | Application for this compound | Key Information Provided |
| Deuterium NMR (²H NMR) | Confirming the position and extent of deuteration. wikipedia.orgsigmaaldrich.com | - Verification of deuterium incorporation- Structural verification of the deuterated sites- Determination of isotopic enrichment sigmaaldrich.com |
| Proton NMR (¹H NMR) | Assessing the absence of proton signals at deuterated positions. wikipedia.org | - Confirmation of successful deuteration by observing the disappearance of specific proton signals. |
| Mass Spectrometry (MS) | Determining the molecular weight and fragmentation patterns to confirm deuteration and identify metabolites. ucsb.edu | - Accurate mass measurement to confirm the presence of deuterium atoms- Elucidation of metabolic pathways by tracking the deuterated label |
| Infrared (IR) Spectroscopy | Detecting the C-D bond stretching vibrations, which occur at a lower frequency than C-H bonds. | - Confirmation of the presence of carbon-deuterium bonds in the molecule. |
Exploration of Structure-Activity Relationships through Deuteration
Deuteration can significantly impact a drug's pharmacokinetic properties, primarily by slowing down metabolic processes at the site of deuteration due to the kinetic isotope effect. researchgate.netwikipedia.org This can lead to a longer half-life and altered metabolite profiles. nih.gov For Umeclidinium Bromide, which is a long-acting muscarinic antagonist (LAMA), understanding how deuteration at specific positions affects its affinity for muscarinic receptor subtypes (M1-M5) is a key area of future research. medchemexpress.comdrugbank.com
While Umeclidinium Bromide itself shows little selectivity between muscarinic receptor subtypes, strategic deuteration could potentially introduce subtle changes in its binding kinetics or conformation that might lead to enhanced selectivity. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies involving selectively deuterated analogs of umeclidinium could provide valuable insights into the binding interactions with muscarinic receptors and guide the design of future antagonists with improved therapeutic profiles. nih.govdocking.org
Advancements in High-Throughput Screening Methodologies Utilizing Deuterated Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. drugtargetreview.comox.ac.uk Deuterated compounds like this compound can be valuable tools in HTS assays. For instance, they can serve as internal standards in mass spectrometry-based screening assays due to their distinct mass.
Table 3: Potential Applications of Deuterated Compounds in HTS
| HTS Application | Role of this compound | Potential Advantage |
| Metabolic Stability Assays | Serve as a test substrate to evaluate the impact of deuteration on metabolic stability in liver microsomes. | Quantify the kinetic isotope effect and predict in vivo half-life. |
| Competitive Binding Assays | Act as a labeled competitor to screen for other compounds that bind to muscarinic receptors. | The deuterium label can be detected by mass spectrometry, providing a non-radioactive method for monitoring binding. |
| Target Engagement Assays | Used as a probe to confirm that test compounds are interacting with the intended target in a cellular context. | The altered mass allows for differentiation from the endogenous ligand. |
| Pharmacokinetic Profiling | Administered alongside the non-deuterated parent drug to simultaneously assess their pharmacokinetic properties. | Allows for a direct comparison of the pharmacokinetic profiles in a single experiment, reducing variability. |
Contribution of Deuterated Pharmaceutical Probes to Systems Pharmacology Research
Systems pharmacology aims to understand the effects of drugs on complex biological systems by integrating data from multiple levels, from molecular interactions to physiological outcomes. researchgate.net Deuterated pharmaceutical probes, such as this compound, are poised to make significant contributions to this field. By serving as stable isotope-labeled tracers, these compounds can be used to map the distribution of a drug and its metabolites throughout an organism with high precision.
The altered metabolic profile of deuterated drugs can also be exploited to study the role of specific metabolic pathways in drug efficacy and toxicity. juniperpublishers.com For example, by comparing the systems-level effects of Umeclidinium Bromide and this compound, researchers could gain a deeper understanding of the pharmacological consequences of its metabolism. This knowledge can inform the development of safer and more effective drugs and contribute to a more holistic understanding of drug action.
Q & A
Q. What analytical methods are recommended for characterizing Umeclidinium Bromide-d5 in preclinical studies?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for quantification and purity assessment, coupled with nuclear magnetic resonance (NMR) for structural confirmation . Ensure reproducibility by adhering to protocols for sample preparation (e.g., solvent selection, temperature control) and validating results against certified reference materials. For isotopic purity (deuterated form), employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns .
- Example Data Table:
| Technique | Parameter Measured | Acceptable Range | Reference Standard |
|---|---|---|---|
| LC-MS | Purity (%) | ≥98% | USP Guidelines |
| NMR | Structural confirmation | Match to literature | Cambridge Structural Database |
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:
- Temperature : 25°C, 40°C, and 60°C
- Humidity : 60% RH and 75% RH
- Light : UV/Vis exposure per ICH Q1B guidelines .
Analyze degradation products via HPLC with photodiode array detection and compare against stability-indicating methods. Document deviations in deuterium retention using isotopic ratio mass spectrometry .
Q. What in vitro models are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Use isolated human bronchial smooth muscle cells to assess muscarinic receptor antagonism, measuring cAMP levels or calcium flux. Validate assays with positive controls (e.g., non-deuterated Umeclidinium Bromide) and ensure cell viability >90% via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data in metabolic studies of this compound?
- Methodological Answer : Contradictions often arise from interspecies metabolic differences (e.g., human vs. rodent CYP450 isoforms). Address this by:
Q. What strategies optimize isotopic fidelity in deuterated compounds like this compound during synthesis?
- Methodological Answer : To minimize deuterium loss:
- Use deuterium-enriched solvents (e.g., D₂O, deuterated THF) during synthesis.
- Monitor reaction intermediates via online reaction monitoring (ORM) with FTIR or Raman spectroscopy.
- Apply kinetic isotope effect (KIE) analysis to adjust reaction conditions (e.g., temperature, catalyst) .
Q. How should researchers design dose-response studies for this compound in COPD-related animal models?
- Methodological Answer :
- Select murine elastase-induced emphysema models to mimic COPD pathophysiology.
- Administer doses ranging from 0.1–10 µg/kg via inhalation, measuring airway resistance via forced oscillation technique.
- Use mixed-effects modeling to account for inter-animal variability and ensure statistical power (n ≥ 8 per group) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
